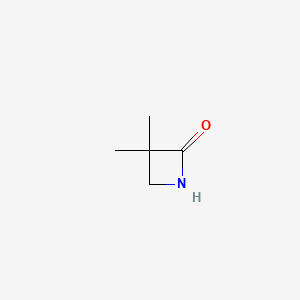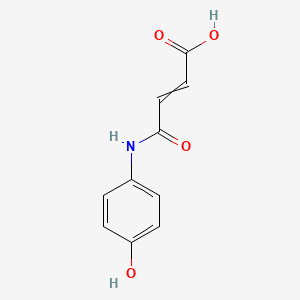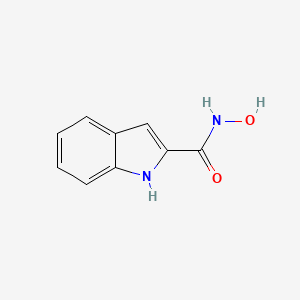
N-羟基-1H-吲哚-2-甲酰胺
描述
N-Hydroxy-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
科学研究应用
N-Hydroxy-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
N-Hydroxy-1H-indole-2-carboxamide primarily targets MmpL3 , a protein involved in the transport of lipids in Mycobacterium tuberculosis . The compound also interacts with PYGB , a glycogen phosphorylase found in mouse astrocytes . These targets play crucial roles in the survival and virulence of their respective organisms.
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . The presence of the carboxamide moiety in N-Hydroxy-1H-indole-2-carboxamide allows it to form these bonds with a variety of enzymes and proteins, often resulting in the inhibition of their activity .
Biochemical Pathways
It is known that the compound can inhibit the activity of enzymes and proteins involved in lipid transport and glycogen metabolism . This can lead to downstream effects such as the disruption of lipid homeostasis in Mycobacterium tuberculosis and the protection against hypoxia/reoxygenation (H/R) injury in mouse astrocytes .
Pharmacokinetics
The compound’s high lipophilicity likely facilitates its diffusion through lipid-rich environments .
Result of Action
The inhibition of MmpL3 by N-Hydroxy-1H-indole-2-carboxamide can lead to potent anti-tuberculosis activity . In mouse astrocytes, the compound’s interaction with PYGB can protect against H/R injury .
Action Environment
The action of N-Hydroxy-1H-indole-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s lipophilicity may enhance its efficacy in lipid-rich environments . .
生化分析
Biochemical Properties
The presence of a carboxamide moiety in indole derivatives like N-Hydroxy-1H-indole-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This unique inhibitory property has led researchers to investigate the role of N-Hydroxy-1H-indole-2-carboxamide in biochemical reactions .
Cellular Effects
N-Hydroxy-1H-indole-2-carboxamide has shown to have significant effects on various types of cells and cellular processes . It has been found to regulate glucose metabolism, control cell apoptosis, and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Hydroxy-1H-indole-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the carboxamide moiety in N-Hydroxy-1H-indole-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-indole-2-carboxamide typically involves the reaction of indole-2-carboxylic acid with hydroxylamine. One common method includes the activation of the carboxylic acid group using reagents such as carbonyldiimidazole (CDI) or phosphoric anhydride, followed by the addition of hydroxylamine to form the desired carboxamide .
Industrial Production Methods
While specific industrial production methods for N-Hydroxy-1H-indole-2-carboxamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
N-Hydroxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
相似化合物的比较
N-Hydroxy-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-2-carboxylic acid: A precursor in the synthesis of N-Hydroxy-1H-indole-2-carboxamide.
Indole-3-carboxamide: Another indole derivative with similar biological activities.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide: Known for its activity against specific enzymes
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of N-Hydroxy-1H-indole-2-carboxamide.
属性
IUPAC Name |
N-hydroxy-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(11-13)8-5-6-3-1-2-4-7(6)10-8/h1-5,10,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYOEKUUIVLDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212825 | |
| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63408-86-6 | |
| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063408866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


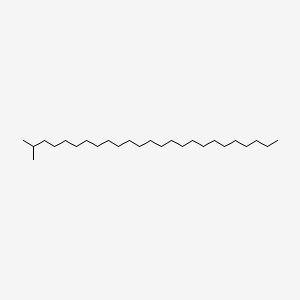
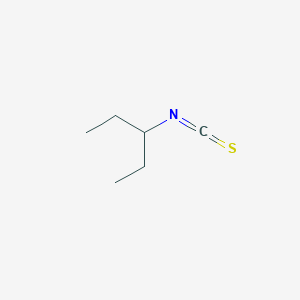
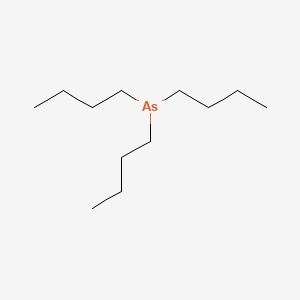
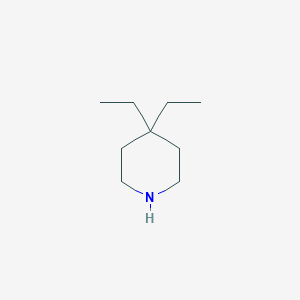
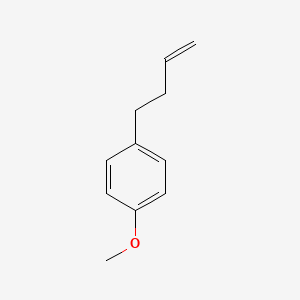
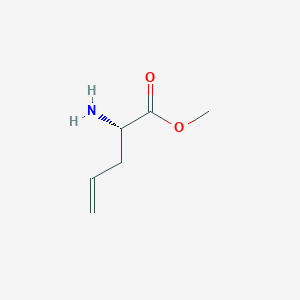
![ethyl [(4-fluorophenyl)amino]acetate](/img/structure/B1606823.png)
![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)
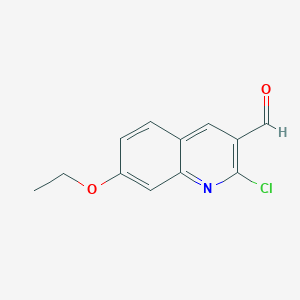
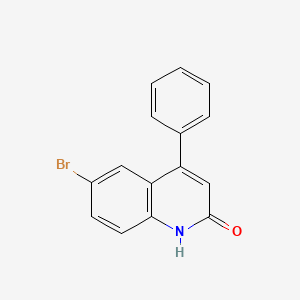
![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)
![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)
